
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its pyridinone core, which is substituted with an ethyl group at the 2-position, a hydroxy group at the 3-position, and a 4-methylphenyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
化学反应分析
Types of Reactions: 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylphenyl group, where nucleophiles replace the methyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can revert it back to the original hydroxy compound.
科学研究应用
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group at the 3-position can form hydrogen bonds with biological molecules, while the 4-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl-
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methoxyphenyl)-
Comparison: Compared to its analogs, 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group
属性
CAS 编号 |
204717-51-1 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-ethyl-3-hydroxy-1-(4-methylphenyl)pyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-3-12-14(17)13(16)8-9-15(12)11-6-4-10(2)5-7-11/h4-9,17H,3H2,1-2H3 |
InChI 键 |
VLTGLOSJFNCLFI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)C=CN1C2=CC=C(C=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
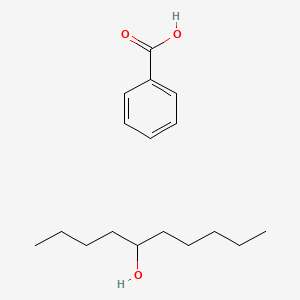
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
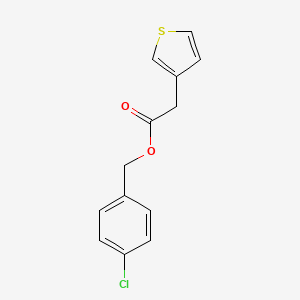
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
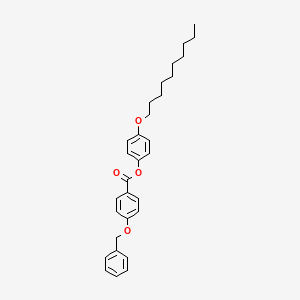
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
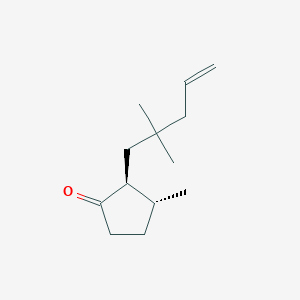
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
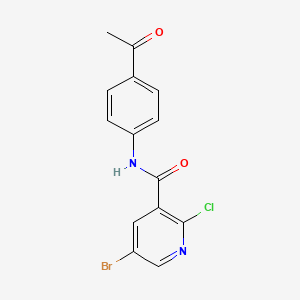
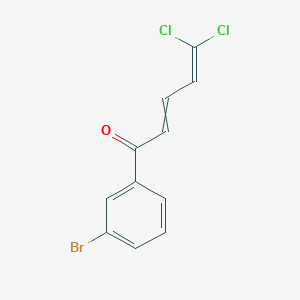
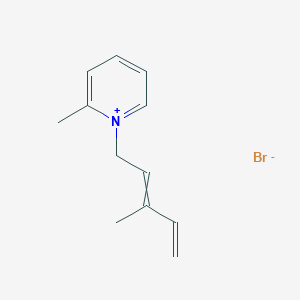
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
